(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt

Description

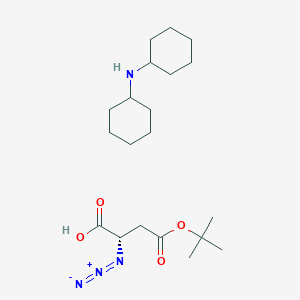

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt is a chiral organic compound featuring a succinic acid backbone modified with a tert-butyl group at the 4-position and an azide (-N₃) functional group at the 2-position. The dicyclohexylammonium counterion enhances solubility and crystallinity, making it a practical reagent for synthetic applications, particularly in asymmetric synthesis and peptide chemistry.

Properties

Molecular Formula |

C20H36N4O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2S)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14)/t;5-/m.0/s1 |

InChI Key |

SFILIPDSTSNNNC-ZSCHJXSPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt typically involves the following steps:

Formation of the tert-butyl hydrogen succinate: This can be achieved by reacting tert-butyl alcohol with succinic anhydride in the presence of a catalyst.

Introduction of the azido group: The azido group is introduced by reacting the tert-butyl hydrogen succinate with sodium azide under suitable conditions.

Formation of the dicyclohexylammonium salt: The final step involves the reaction of the azido compound with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The succinate moiety can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve mild temperatures and solvents like dichloromethane.

Reduction Reactions: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the azido group.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

Substitution Reactions: Formation of new compounds with substituted functional groups.

Reduction Reactions: Formation of amines.

Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is part of a broader family of azide-containing carboxylic acids and their salts. Below is a comparative analysis with key analogues:

Table 1: Comparison of Azide-Containing Carboxylic Acid Salts

*Non-salt CAS numbers provided for clarity.

Key Differences :

Backbone Length: The target compound has a 4-carbon succinate backbone, whereas (S)-5-tert-butyl H 2-azidoglutarate (CAS 114519-06-1) features a 5-carbon glutarate chain. This difference impacts steric accessibility and reaction kinetics in click chemistry. 5-Azidopentanoic acid (CAS 79583-98-5) lacks branching, enabling flexible peptide cyclization but with reduced stereochemical control.

Chirality and Steric Effects: The tert-butyl group in the target compound enhances stability against racemization compared to linear analogues like 5-azidopentanoic acid. Hyperforin’s DCyHA salt (CAS 238074-03-8) demonstrates the counterion’s role in stabilizing sensitive natural products, though it lacks azide functionality.

Price and Availability: The target compound is priced at $172.00/g, reflecting its specialized chiral nature. In contrast, linear azides like 5-azidopentanoic acid are more expensive ($216.00/250 mg) due to niche applications.

Stability and Handling

- The dicyclohexylammonium salt form mitigates hygroscopicity and thermal degradation observed in free azidoglutaric acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.